Comprehensive Technical Guide: H-Met-AMC Acetate Salt as a Fluorogenic Probe for Protease Profiling
Comprehensive Technical Guide: H-Met-AMC Acetate Salt as a Fluorogenic Probe for Protease Profiling
Executive Summary & Chemical Identity
H-Met-AMC acetate salt (L-Methionine 7-amido-4-methylcoumarin acetate salt) is a highly specific, fluorogenic biochemical probe utilized extensively in molecular biology and drug development[1]. It serves as a primary substrate for profiling the enzymatic activity of methionine aminopeptidases (such as MetAP2) and aminopeptidase N[2]. The acetate salt formulation is frequently preferred in pharmaceutical screening due to its enhanced solubility and stability in aqueous assay buffers compared to the free base[1][3].
Table 1: Physicochemical and Spectral Properties
| Property | Value |
| Chemical Name | L-Methionine 7-amido-4-methylcoumarin, acetate salt |
| CAS Number | 201854-07-1 (Acetate salt) / 94367-34-7 (Free base) |
| Molecular Weight | 366.42 g/mol (Acetate salt) |
| Molecular Formula | C₁₅H₁₈N₂O₃S • C₂H₄O₂ |
| Excitation Maximum (λex) | 341 nm – 355 nm |
| Emission Maximum (λem) | 440 nm – 460 nm |
| Fluorophore Core | 7-Amino-4-methylcoumarin (AMC) |
| Stokes Shift | ~100 nm |
Data aggregated from [3], [2], and [4].
Mechanistic Principle: The Fluorogenic Switch
The utility of H-Met-AMC lies in its self-reporting "fluorogenic switch" mechanism. In the intact substrate, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is covalently conjugated to the carboxyl group of L-methionine via an amide bond[4].
The Causality of Quenching: The formation of this amide linkage alters the electron delocalization across the coumarin ring system, effectively quenching its intrinsic fluorescence[4][5]. When a target protease (e.g., MetAP2) specifically recognizes the N-terminal methionine and hydrolyzes the amide bond, the free AMC fluorophore is released[6]. The cleavage restores the extended conjugated π -electron system of the coumarin core, resulting in a highly fluorescent signal that is directly proportional to the enzyme's catalytic activity[4][7].
Biochemical cleavage of H-Met-AMC by MetAP2 releasing fluorescent AMC.
Spectral Profiling: Excitation and Emission Dynamics
Accurate spectral configuration is critical for maximizing the signal-to-noise ratio (SNR) in high-throughput screening (HTS).
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Excitation: The free AMC fluorophore exhibits a broad excitation peak centered around 341 nm to 355 nm [8][9][10]. In practical microplate assays, a 345 nm or 351 nm filter is typically deployed to optimally excite the molecule without inducing excessive photobleaching[4][11].
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Emission: The emission profile peaks in the blue spectrum at 440 nm to 460 nm [7][8][10].
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Stokes Shift Advantage: The large Stokes shift (~100 nm) is a distinct biophysical advantage. It creates a wide separation between the excitation source and the emission detector, severely minimizing background interference from scattered light and the natural autofluorescence of biological matrices[6][].
Experimental Methodology: MetAP2 Kinetic Assay
To ensure scientific integrity, enzyme assays must be designed as self-validating systems. The following protocol details a kinetic MetAP2 inhibition assay using H-Met-AMC.
Why a Kinetic Read? Endpoint assays are vulnerable to artifacts caused by substrate depletion or product inhibition. By utilizing a continuous kinetic read, researchers can isolate the initial velocity ( v0 ) during the linear phase of the reaction, ensuring accurate Michaelis-Menten kinetics[6][7].
Step-by-Step Protocol
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Buffer Formulation: Prepare an assay buffer containing 40 mM HEPES (pH 7.5), 100 mM NaCl, and 200 nM CoCl₂ (or MnCl₂)[13].
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Causality: HEPES is strictly utilized instead of phosphate buffers. Phosphate ions will precipitate the essential Co²⁺ or Mn²⁺ divalent cations required by the MetAP2 metalloprotease, instantly killing catalytic activity[13].
-
-
Enzyme Dispensing: Add 200 nM of recombinant MetAP2 enzyme to the wells of a black, flat-bottom 96-well microplate[13]. Note: Black plates are mandatory to prevent optical cross-talk between adjacent wells.
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Inhibitor Pre-incubation: Add the test compounds (or a 1.25% DMSO vehicle control) and incubate the plate at 37°C for 15 minutes[7][13].
-
Causality: Pre-incubation allows the establishment of a steady-state binding equilibrium between the enzyme and the inhibitor prior to substrate competition.
-
-
Substrate Initiation: Initiate the reaction by adding H-Met-AMC to a final well concentration of 100 µM[13].
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Causality: Maintaining the substrate concentration below or near its Km (approx. 310 µM for MetAP2) ensures the assay remains highly sensitive to competitive inhibitors[2].
-
-
Kinetic Measurement: Immediately place the plate in a spectrofluorometer. Continuously monitor fluorescence at λex = 345 nm and λem = 445 nm for 15–30 minutes at 37°C[4][13].
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Data Regression: Calculate the initial velocity ( v0 ) from the linear slope of the fluorescence-time curve. Normalize against the vehicle control to determine residual activity and calculate IC₅₀ values[6][13].
Step-by-step fluorogenic assay workflow for MetAP2 inhibitor screening.
Data Interpretation and Troubleshooting (Self-Validation)
To ensure the trustworthiness of the generated data, the assay must include built-in validation controls:
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Addressing Inner Filter Effects (False Positives): Many small-molecule libraries (e.g., fragment-sized thiazoles) absorb light heavily in the UV range (340–360 nm)[6]. If a compound absorbs the excitation light, it will artificially lower the emission signal, mimicking enzyme inhibition. Solution: Always run a counter-screen measuring the raw absorbance of the hit compounds at 345 nm and 445 nm to rule out spectral interference[6].
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Addressing Auto-hydrolysis (False Negatives): Esters and amides can spontaneously hydrolyze in aqueous buffers over time. Solution: Include a "No Enzyme" control well containing only the buffer and H-Met-AMC. Subtract this background slope from all experimental wells to correct for spontaneous substrate degradation or inherent compound autofluorescence[7][14].
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Positive Control Benchmarking: Utilize a known MetAP2 suicide inhibitor or chelator, such as Clioquinol or E-64, to validate the dynamic range and sensitivity of the assay plate[7][13].
References
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American Chemical Society (ACS). "Essential Binding and Functional Domains of Human Bleomycin Hydrolase". Biochemistry. Available at: [Link]
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National Institutes of Health (NIH) / PMC. "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?". Available at:[Link]
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Hrčak (Portal of Croatian Scientific and Professional Journals). "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues". Available at: [Link]
Sources
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- 5. benchchem.com [benchchem.com]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 13. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]
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